Cas no 55-37-8 (O-[3,5-dimethyl-4-(methylsulfanyl)phenyl] O,O-dimethyl phosphorothioate)

O-[3,5-dimethyl-4-(methylsulfanyl)phenyl] O,O-dimethyl phosphorothioate structure
55-37-8 structure
Product Name:O-[3,5-dimethyl-4-(methylsulfanyl)phenyl] O,O-dimethyl phosphorothioate
N.o CAS:55-37-8
MF:C11H17O3PS2
MW:292.354641675949
CID:1597081
PubChem ID:66128
Update Time:2025-04-21

O-[3,5-dimethyl-4-(methylsulfanyl)phenyl] O,O-dimethyl phosphorothioate Propriedades químicas e físicas

Nomes e Identificadores

    • O-[3,5-dimethyl-4-(methylsulfanyl)phenyl] O,O-dimethyl phosphorothioate
    • (3,5-dimethyl-4-methylsulfanylphenoxy)-dimethoxy-sulfanylidene-λ<sup>5</sup>-phosphane
    • Bayer 9018
    • SCHEMBL4876654
    • Bayer 37342
    • BRN 2532317
    • ENT 25684
    • O,O-Dimethyl O-4-(methylthio)-3,5-xylyl phosphorothioate
    • O-(3,5-Dimethyl-4-(methylthio)phenyl) O,O-dimethyl phosphorothioate
    • Phosphorothioic acid, O,O-dimethyl O-(4-(methylthio)-3,5-xylyl) ester
    • AI3-25684
    • 55-37-8
    • QJRJJAATXDHPGQ-UHFFFAOYSA-N
    • O,O-Dimethyl O-(3,5-dimethyl-4-methylthiophenyl) phosphorothioate
    • DTXSID8075336
    • Phosphorothioic acid, O-[3,5-dimethyl-4-(methylthio)phenyl] O,O-dimethyl ester
    • BAY 37342
    • Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-dimethyl ester
    • G 347
    • Inchi: 1S/C11H17O3PS2/c1-8-6-10(7-9(2)11(8)17-5)14-15(16,12-3)13-4/h6-7H,1-5H3
    • Chave InChI: QJRJJAATXDHPGQ-UHFFFAOYSA-N
    • SMILES: S(C)C1C(C)=CC(=CC=1C)OP(OC)(OC)=S

Propriedades Computadas

  • Massa Exacta: 292.03581
  • Massa monoisotópica: 292.03567374g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 268
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.6
  • Superfície polar topológica: 85.1Ų

Propriedades Experimentais

  • PSA: 27.69
Fornecedores recomendados
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd